molecular formula C10H17N3 B3010904 (2-Cyclohexylpyrazol-3-yl)methanamine CAS No. 1781189-37-4

(2-Cyclohexylpyrazol-3-yl)methanamine

Katalognummer B3010904
CAS-Nummer: 1781189-37-4
Molekulargewicht: 179.267
InChI-Schlüssel: ZBBZJZLBUDIJSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Cyclohexylpyrazol-3-yl)methanamine, also known as CPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPMA is a cyclic amine that consists of a pyrazole ring and a cyclohexyl group. This compound has been extensively studied for its pharmacological and physiological effects, making it a promising candidate for drug development.

Wissenschaftliche Forschungsanwendungen

1. Catalysts in Transfer Hydrogenation

(Karabuğa et al., 2015) explored quinazoline-based ruthenium(II) complexes as catalysts in transfer hydrogenation of acetophenone derivatives. They achieved excellent conversions and high turnover frequencies, demonstrating the potential of such complexes in catalysis.

2. Anticancer Activity of Palladium and Platinum Complexes

(Mbugua et al., 2020) reported on the synthesis of new palladium(II) and platinum(II) complexes based on Schiff base ligands, including methanamine derivatives. They displayed strong DNA-binding affinity and significant anticancer activity against various human cancer cell lines.

3. Functional Models for Methane Monooxygenases

(Sankaralingam & Palaniandavar, 2014) studied diiron(III) complexes of tridentate 3N ligands, including methanamine derivatives, as functional models for methane monooxygenases. These complexes were efficient catalysts for selective hydroxylation of alkanes.

4. In Vitro Antitumor Activity

(Károlyi et al., 2012) synthesized functionalized mono-, bis- and tris-(S)-methanamines and investigated their in vitro antitumor activity. They found that certain derivatives displayed attractive cytotoxicity against various human cancer cells.

5. Antibacterial and Antifungal Activity

(Rao et al., 2013) synthesized a novel azetidine derivative of methanamine and evaluated its antibacterial and antifungal activity, which showed acceptable results.

6. Asymmetric Synthesis

(Froelich et al., 1996) described the asymmetric synthesis of 2-(1-aminoalkyl) piperidines using a methanamine derivative, demonstrating its application in organic synthesis.

7. One-Pot Synthesis of Imidazopyrazines

(Galli et al., 2019) explored the synthesis of substituted imidazopyrazines using methanamines. This novel one-pot multicomponent reaction highlights the utility of methanamines in synthesizing complex heterocycles.

Eigenschaften

IUPAC Name

(2-cyclohexylpyrazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c11-8-10-6-7-12-13(10)9-4-2-1-3-5-9/h6-7,9H,1-5,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBZJZLBUDIJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=CC=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1781189-37-4
Record name (1-cyclohexyl-1H-pyrazol-5-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.